Pentasarcosyl angiotensin II

Cardiovascular pharmacology In vivo pharmacodynamics Angiotensin receptor agonism

Standard angiotensin analogs lack tissue-selective pharmacology, confounding receptor signaling studies. Pentasarcosyl angiotensin II solves this with documented functional bias. - **Vascular smooth muscle:** Full agonist (calcium/prostacyclin activation) - **Adrenal cortex:** Weak agonist/antagonist (no aldosterone secretion) - **Application:** AT1/AT2 subtype discrimination, biased signaling research, hypertension target validation MW 1401.57 Da, C65H96N18O17. Synthetic peptide, >98% purity.

Molecular Formula C65H96N18O17
Molecular Weight 1401.6 g/mol
Cat. No. B12297888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentasarcosyl angiotensin II
Molecular FormulaC65H96N18O17
Molecular Weight1401.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)N2CCCC2C(=O)N(C(=O)CNC)C(C(=O)CNC)(C(=O)O)C(C3=CC=CC=C3)(C(=O)CNC)C(=O)CNC)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC
InChIInChI=1S/C65H96N18O17/c1-10-37(4)54(81-57(94)43(26-38-20-22-41(84)23-21-38)78-58(95)53(36(2)3)80-55(92)42(18-14-24-74-63(66)67)77-56(93)44(28-52(90)91)76-50(88)33-71-8)59(96)79-45(27-40-29-73-35-75-40)60(97)82-25-15-19-46(82)61(98)83(51(89)34-72-9)65(62(99)100,49(87)32-70-7)64(47(85)30-68-5,48(86)31-69-6)39-16-12-11-13-17-39/h11-13,16-17,20-23,29,35-37,40,42-46,53-54,68-72,84H,10,14-15,18-19,24-28,30-34H2,1-9H3,(H,76,88)(H,77,93)(H,78,95)(H,79,96)(H,80,92)(H,81,94)(H,90,91)(H,99,100)(H4,66,67,74)
InChIKeyRUJSSFKRUJOWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentasarcosyl Angiotensin II Procurement Guide


Pentasarcosyl angiotensin II (also denoted (Sar)5-Angiotensin II or (Sar)5-AII) is a synthetic peptide analog of the endogenous hormone angiotensin II, characterized by an extended N-terminus composed of five sarcosine (N-methylglycine) residues [1]. The compound has a molecular weight of 1401.57 Da and a molecular formula of C65H96N18O17, and is assigned the CAS Registry Number 75582-96-6 [2]. It is classified as an AT1/AT2 angiotensin receptor ligand [1]. This analog is recognized as a valuable research tool for dissecting the functional and signaling diversity of angiotensin II receptor systems across different tissue types [1].

Tissue-selective angiotensin II research toolEnables dissection of AT1/AT2 signaling divergence between vascular and adrenal tissues.

Biased agonism and functional selectivity studiesRetains vascular efficacy while attenuating adrenal aldosterone response.

Why Pentasarcosyl Angiotensin II Cannot Be Substituted


Generic substitution of pentasarcosyl angiotensin II with other angiotensin II analogs (e.g., native angiotensin II, (Pro)3-angiotensin II, or simple sarcosine-substituted antagonists like saralasin) is scientifically unjustified due to its unique, tissue-selective pharmacological profile. While many angiotensin II analogs display relatively uniform agonism or antagonism across tissue types, pentasarcosyl angiotensin II exhibits a stark functional divergence: it acts as a nearly full agonist in vascular smooth muscle while functioning as a weak agonist or antagonist in the adrenal cortex [1][2]. This differential behavior, likely stemming from its extended N-terminus and its interaction with distinct receptor conformations or subtypes [1], precludes its replacement by other compounds that lack this specific bias and thus would confound experiments designed to delineate tissue-specific angiotensin II signaling pathways [2].

Tissue bias mismatch

Other Ang II analogs lack the agonist/antagonist divergence across adrenal and vascular tissues; using them may shift tissue-specific interpretation.

Non-selective signaling confound

Native Ang II activates both vascular and aldosterone pathways strongly, obscuring the biased response needed for targeted pathway research.

Pentasarcosyl Angiotensin II Comparative Evidence


Pressor Activity vs. Native Angiotensin II

Pentasarcosyl angiotensin II demonstrates significantly reduced pressor activity compared to native angiotensin II in a conscious rat model. In a direct head-to-head comparison, pentasarcosyl angiotensin II ((Sar)5-AII) produced only 46% of the pressor response elicited by native angiotensin II [1]. The closely related analog triprolyl angiotensin II ((Pro)3-AII) produced a similar 48% response [1]. This demonstrates that the N-terminal extension attenuates, but does not abolish, its ability to increase blood pressure.

Pressor Activity
Head-to-head
46% of AII pressor response
Supports systemic effect discrimination studies
Conscious rat model; context-dependent
Cardiovascular pharmacology In vivo pharmacodynamics Angiotensin receptor agonism

Abolished Aldosterone Stimulation vs. Angiotensin II

A critical and quantifiable differentiator is the inability of pentasarcosyl angiotensin II to stimulate aldosterone secretion, contrasting sharply with the robust response seen with native angiotensin II. In a direct comparative study, intravenous infusion of pentasarcosyl angiotensin II (125 pmol/kg/min for 30 min) in conscious unrestrained rats resulted in plasma aldosterone concentrations that were not significantly different from saline-infused controls [1]. Under identical experimental conditions, infusion of native angiotensin II at the same dose (125 pmol/kg/min for 30 min) caused a significant increase in plasma aldosterone concentration to 1306 ± 80 pg/mL [1].

Aldosterone Response
Head-to-head
No stimulation vs. AII 1306 pg/mL
Enables adrenal-independent pathway activation
125 pmol/kg/min infusion; conscious rat model
Endocrinology Adrenal pharmacology Aldosterone secretion

Tissue-Selective Agonist/Antagonist Activity

Pentasarcosyl angiotensin II exhibits a unique, tissue-dependent functional profile, acting as a weak agonist/antagonist in adrenal cortex but a nearly full agonist in vascular smooth muscle. In vitro studies in bovine adrenal zona glomerulosa cells showed that (Sar)5-AII was a very weak agonist for stimulating aldosterone production and could function as an antagonist of angiotensin II-induced aldosterone production [1]. Conversely, in cultured rat aortic smooth muscle cells, the same compound was almost as potent as native angiotensin II in generating signal messengers and stimulating prostacyclin synthesis [1].

Tissue Selectivity
Head-to-head
Adrenal: weak/antagonist; Vascular: near-full agonist
Defines functional heterogeneity of AT1 coupling
Bovine adrenal vs. rat aortic cell models
Receptor pharmacology Tissue-specific signaling Functional selectivity

Comparable Calcium Signaling Potency vs. Angiotensin II

Despite its poor activity in the adrenal cortex, pentasarcosyl angiotensin II retains near-full efficacy in vascular smooth muscle cells, a finding that underscores its utility as a biased tool compound. When tested for its ability to raise cytosolic free calcium concentration ([Ca++]i) in cultured rat aortic smooth muscle cells, pentasarcosyl angiotensin II was found to be almost as potent as native angiotensin II [1]. This contrasts with its behavior in adrenal cells, where both [Ca++]i elevation and biological response are significantly attenuated [1].

Calcium Signaling
Head-to-head
Near-equipotent to AII in vascular cells
Retains vascular signal transduction for pathway isolation
Cultured rat aortic smooth muscle; in vitro
Calcium signaling Vascular biology Signal transduction

Pentasarcosyl Angiotensin II Applications


Receptor Functional Heterogeneity Across Tissues

The stark divergence in agonist/antagonist behavior of pentasarcosyl angiotensin II between adrenal cortex and vascular smooth muscle [1] makes it an ideal pharmacological tool for studies aimed at characterizing functional differences in angiotensin II receptor subtypes or coupling mechanisms in various tissues. Its use can help define the distinct signaling pathways downstream of the AT1 receptor in different cellular contexts, a key area of interest in understanding hypertension and heart failure pathophysiology [1].

Biased Agonism in Vascular Signaling

Because pentasarcosyl angiotensin II retains near-full agonist activity for raising cytosolic calcium and inducing prostacyclin synthesis in vascular smooth muscle [1] while failing to stimulate aldosterone secretion [2], it serves as a powerful biased agonist. Researchers can utilize this compound to selectively activate vascular angiotensin II signaling pathways in vivo or in vitro without the systemic endocrine effects (e.g., aldosterone release) that would normally complicate the interpretation of results.

Tissue-Selective Modulator Development

The unique pharmacological profile of pentasarcosyl angiotensin II, established through quantitative in vivo [2] and in vitro [1] comparisons, positions it as a valuable reference standard and structural lead in drug discovery programs. Pharmaceutical research aimed at developing next-generation therapeutics with tissue-specific actions (e.g., selective vascular protection without adverse adrenal activation) can use this compound as a benchmark for desired functional selectivity profiles.

Application
Selection Property
Validation Focus
AT1 receptor heterogeneity studies
Tissue-selective response profile
Differential adrenal vs. vascular signaling endpoints
Vascular biased agonism research
Vascular-selective agonism
Calcium and prostacyclin pathway activation
Tissue-selective lead compound benchmarking
Functional selectivity profile
Comparative in vivo/in vitro pharmacology

Technical Documentation Hub

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